D-asparagine amide D-asparagine amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13883693
InChI: InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m1/s1
SMILES: C(C(C(=O)N)N)C(=O)N
Molecular Formula: C4H9N3O2
Molecular Weight: 131.13 g/mol

D-asparagine amide

CAS No.:

Cat. No.: VC13883693

Molecular Formula: C4H9N3O2

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

D-asparagine amide -

Specification

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
IUPAC Name (2R)-2-aminobutanediamide
Standard InChI InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m1/s1
Standard InChI Key DSLBDPPHINVUID-UWTATZPHSA-N
Isomeric SMILES C([C@H](C(=O)N)N)C(=O)N
SMILES C(C(C(=O)N)N)C(=O)N
Canonical SMILES C(C(C(=O)N)N)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

D-Asparagine amide (C₄H₈N₂O₃) shares the core structure of asparagine but adopts the D-configuration at the alpha-carbon. The molecule comprises a four-carbon backbone with an amino group (-NH₂), a carboxylic acid group (-COOH), and a side-chain amide (-CONH₂). Key properties include:

PropertyValueSource
Molecular weight132.12 g/mol
Monoisotropic mass132.053492 Da
Chemical formulaC₄H₈N₂O₃
IUPAC name(2R)-2,4-diamino-4-oxobutanoic acid

The stereochemistry of the alpha-carbon differentiates it from L-asparagine, influencing its metabolic pathways and biological activity .

Stereochemical Considerations

The D-configuration renders this compound resistant to proteolytic enzymes that typically target L-amino acids. This property allows it to accumulate in tissues where racemization occurs, such as the brain and eye lens . The amide group at position 4 participates in hydrogen bonding and stabilizes interactions with enzymes like asparagine synthetase .

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

D-Asparagine amide is synthesized via two primary routes:

  • Racemization of L-Asparagine: Enzymes like aspartate racemase catalyze the conversion of L- to D-asparagine in organisms such as E. coli and mammals .

  • De Novo Synthesis: Asparagine synthetase (ASNS) mediates the ATP-dependent transfer of an amide group from glutamine to aspartic acid, producing L-asparagine. Non-enzymatic racemization then yields the D-form under physiological conditions .

Catabolism and Interconversion

The compound undergoes deamidation via asparaginase, yielding D-aspartic acid and ammonia. This reaction is critical in nitrogen metabolism and pH regulation . In acidic environments, spontaneous cyclization forms succinimide intermediates, which hydrolyze into isoaspartyl residues—a hallmark of protein aging .

Biological Roles and Pharmacodynamics

Neurological Functions

D-Asparagine amide accumulates in the brain, where it modulates NMDA receptor activity. Studies suggest it enhances synaptic plasticity by competing with L-aspartate for receptor binding, thereby regulating calcium influx and neuronal signaling . Elevated levels are observed in neurodegenerative conditions, implicating it in pathologies like Alzheimer’s disease .

Metabolic Regulation

As a nitrogen carrier, the compound contributes to nucleotide and amino acid synthesis. In cancer cells, which often lack ASNS, exogenous D-asparagine amide becomes semi-essential, making it a potential target for metabolic therapies .

Research and Industrial Applications

Biochemical Research

  • Protein Stability Studies: The compound’s propensity for racemization and deamidation makes it a model for studying protein degradation mechanisms .

  • Enzyme Kinetics: Researchers use D-asparagine amide to probe the substrate specificity of asparaginase and related enzymes .

ApplicationMechanismStatus
Cancer TherapyDepleting asparagine via asparaginasePreclinical
NeuroprotectionModulating NMDA receptor activityExperimental

Challenges and Future Directions

Analytical Detection

Accurate quantification of D-asparagine amide in biological matrices remains challenging due to its low abundance and similarity to L-isoforms. Advanced chiral chromatography and mass spectrometry methods are under development .

Synthetic Biology

Engineering microbial strains to overproduce D-asparagine amide could enable cost-effective production for research and therapeutic use. Recent advances in E. coli metabolic engineering show promise .

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